

HPLC method for quantification of Huzhangoside D

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Compound of Interest

Compound Name: Huzhangoside D

Cat. No.: B14875106

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An HPLC (High-Performance Liquid Chromatography) method has been developed for the accurate quantification of **Huzhangoside D**, a key bioactive compound. This method is crucial for researchers, scientists, and professionals involved in drug development and natural product analysis. The protocol ensures reliability and reproducibility for the quantitative analysis of **Huzhangoside D** in various samples.

Application Note

Introduction

Huzhangoside D is a saponin of significant interest due to its potential therapeutic properties. Accurate and precise quantification of this compound is essential for quality control, pharmacokinetic studies, and formulation development. This application note describes a robust HPLC method for the determination of **Huzhangoside D**. The method utilizes a reversed-phase C18 column with UV detection, providing excellent resolution and sensitivity.

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in Table 1. A C18 stationary phase is used with a gradient elution of acetonitrile and water containing 0.1% formic acid to ensure sharp peaks and good separation.

Table 1: HPLC Chromatographic Conditions

Parameter	Value
Column	C18 (4.6 x 250 mm, 5 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Gradient	0-20 min, 30-70% B; 20-25 min, 70-30% B; 25-30 min, 30% B
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
Detection Wavelength	210 nm

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The validation parameters, including linearity, precision, accuracy, and sensitivity, are summarized in Table 2.

Table 2: Summary of Method Validation Parameters

Parameter	Result
Linearity (R^2)	> 0.999
Range	5 - 200 µg/mL
Accuracy (% Recovery)	98.5 - 101.2%
Precision (% RSD)	
- Intraday	< 1.5%
- Interday	< 2.0%
Limit of Detection (LOD)	0.5 µg/mL
Limit of Quantification (LOQ)	1.5 µg/mL

Experimental Protocols

1. Preparation of Standard Solutions

- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of **Huzhangoside D** reference standard and dissolve it in a 10 mL volumetric flask with methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 5 to 200 µg/mL.

2. Sample Preparation

- Extraction: Accurately weigh 1 g of the powdered sample matrix (e.g., plant material) and place it in a flask. Add 25 mL of methanol and perform ultrasonication for 30 minutes.
- Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
- Dilution: Dilute the filtered extract with methanol to bring the concentration of **Huzhangoside D** within the calibration range.

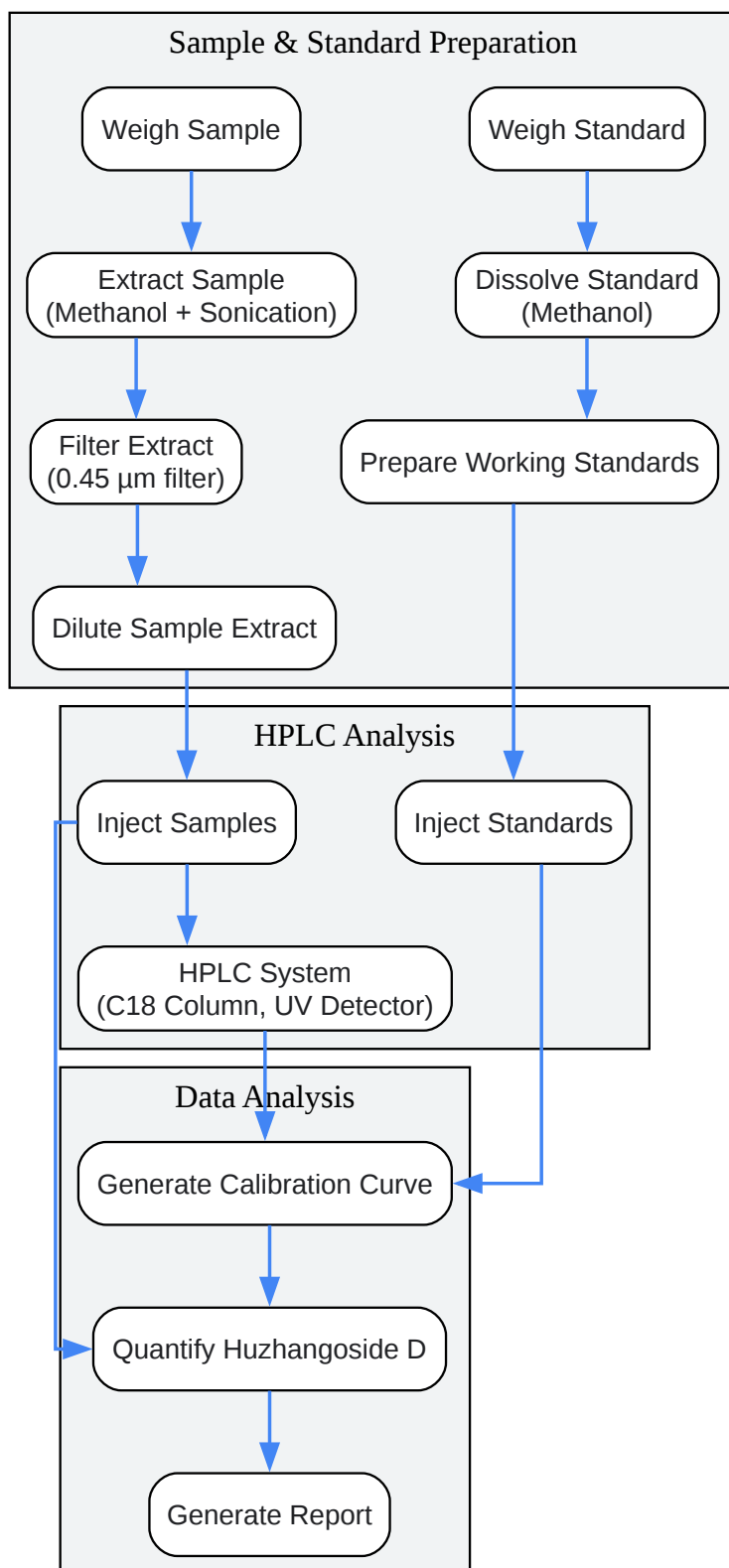
3. HPLC Analysis

- Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
- Inject 10 μL of the standard and sample solutions into the HPLC system.
- Record the chromatograms and integrate the peak area for **Huzhangoside D**.

4. Quantification

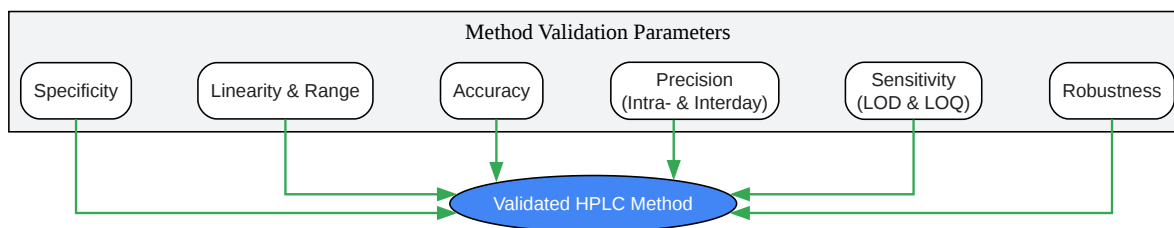
- Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
- Determine the concentration of **Huzhangoside D** in the sample by interpolating its peak area from the calibration curve.

Visualizations



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Caption: Workflow for the HPLC quantification of **Huzhangoside D**.



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Caption: Key parameters for HPLC method validation.

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